Mastoparan X

Description

Properties

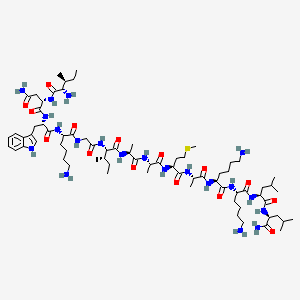

CAS No. |

72093-22-2 |

|---|---|

Molecular Formula |

C73H126N20O15S |

Molecular Weight |

1556.0 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[2-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C73H126N20O15S/c1-13-41(7)59(78)72(107)92-56(36-57(77)94)71(106)91-55(35-46-37-80-48-24-16-15-23-47(46)48)70(105)87-49(25-17-20-29-74)65(100)81-38-58(95)93-60(42(8)14-2)73(108)84-43(9)62(97)82-44(10)63(98)86-52(28-32-109-12)66(101)83-45(11)64(99)85-50(26-18-21-30-75)67(102)88-51(27-19-22-31-76)68(103)90-54(34-40(5)6)69(104)89-53(61(79)96)33-39(3)4/h15-16,23-24,37,39-45,49-56,59-60,80H,13-14,17-22,25-36,38,74-76,78H2,1-12H3,(H2,77,94)(H2,79,96)(H,81,100)(H,82,97)(H,83,101)(H,84,108)(H,85,99)(H,86,98)(H,87,105)(H,88,102)(H,89,104)(H,90,103)(H,91,106)(H,92,107)(H,93,95)/t41-,42-,43-,44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60?/m0/s1 |

InChI Key |

FYJKBFOGJAVCAL-KCQOFHQJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NC([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

sequence |

INWKGIAAMAKKLL |

Origin of Product |

United States |

Foundational & Exploratory

Mastoparan X: A Technical Guide to its G-Protein Activation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan X, a 14-residue amphipathic α-helical peptide toxin from wasp venom, serves as a powerful pharmacological tool for studying heterotrimeric G-protein signaling. Unlike canonical G-protein-coupled receptors (GPCRs) that activate G-proteins in response to extracellular ligands, Mastoparan X bypasses the receptor and directly stimulates G-proteins.[1][2][3] It accomplishes this by mimicking the action of an agonist-bound GPCR, promoting the exchange of GDP for GTP on the Gα subunit and leading to the dissociation of Gα-GTP from the Gβγ dimer, thereby initiating downstream signaling cascades.[1][2] This guide provides an in-depth examination of the molecular mechanism of Mastoparan X, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Core Mechanism of Action: A Receptor Mimetic

Mastoparan X's primary mechanism involves its direct physical interaction with the inactive, GDP-bound G-protein heterotrimer (Gαβγ). This interaction induces a conformational change in the Gα subunit, which lowers its affinity for GDP.[1][2] The subsequent release of GDP allows GTP (or non-hydrolyzable analogs like GTPγS) to bind.[1][2] This nucleotide exchange event is the critical activation step, causing the dissociation of the Gα-GTP monomer from the stable Gβγ dimer. Both entities are then free to modulate the activity of their respective downstream effectors.

The peptide's ability to form an amphipathic α-helix upon binding to phospholipid membranes is crucial for its activity.[4][5][6] This structure is thought to resemble the intracellular loops of GPCRs, which are responsible for engaging and activating G-proteins.[1][2] The positively charged lysine residues on one face of the helix interact with the G-protein, while the hydrophobic face anchors the peptide to the cell membrane.[4][5]

Molecular Interactions and Specificity

Studies have shown that Mastoparan X preferentially activates G-proteins of the Gαi/o family over Gαs.[7][8] This specificity is attributed to its interaction with specific regions of the Gα subunit. Research indicates that the C-terminus of the Gαi subunit is a crucial interaction site for Mastoparan X.[9] Antibodies targeting this region can block mastoparan-stimulated GTPase activity, confirming its importance in the peptide's mechanism.[9] NMR studies have revealed that when bound to Gαi or Gαo, Mastoparan X adopts a stable α-helical conformation, which is essential for its function.[4]

Some evidence also suggests that mastoparan may indirectly activate G-proteins by stimulating nucleoside diphosphate kinase (NDPK), which can locally increase GTP levels.[7][8][10][11]

Quantitative Analysis of G-Protein Activation

The efficacy and potency of Mastoparan X can be quantified through various biochemical assays. The tables below summarize key parameters from published studies.

Table 1: Potency of Mastoparan Analogs in G-Protein Activation

| Peptide | Target G-Protein | EC50 (µM) | Assay Type | Reference |

|---|---|---|---|---|

| Mastoparan | Gαi (in HL-60 membranes) | 1-2 | GTP Hydrolysis | [10] |

| Mastoparan | Gα (purified) | ~15 (IC50 vs. Ab) | Competitive ELISA | [9] |

| Mastoparan | MRGPRX2 Receptor | 1.1 - 2.4 | Calcium Mobilization |[12] |

Table 2: Mastoparan-Stimulated Nucleotide Exchange and GTPase Activity

| G-Protein Subtype | Parameter Measured | Fold Increase over Basal | Mastoparan Conc. (µM) | Reference |

|---|---|---|---|---|

| Go | GTPγS Binding Rate | ~7 | 100 | [7] |

| Go / Gi | GTPase Activity | ~16 | 100 | [8] |

| Gs / Gt | GTPase Activity | Relatively Insensitive | 100 |[8] |

Key Experimental Protocols

The characterization of Mastoparan X's activity relies on specific and sensitive experimental techniques. Below are detailed methodologies for key assays.

This functional assay measures the direct activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[13][14]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of Mastoparan X in stimulating G-protein nucleotide exchange.

-

Materials:

-

Purified G-protein heterotrimers or cell membranes expressing the G-protein of interest.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

-

Mastoparan X stock solution.

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration manifold.

-

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of Mastoparan X in assay buffer.

-

Reaction Setup: In a 96-well plate, combine 10-20 µg of membrane protein or purified G-protein with varying concentrations of Mastoparan X.

-

Initiation: Add [³⁵S]GTPγS to a final concentration of 0.1-1.0 nM to start the reaction. The total reaction volume is typically 100 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated and plotted against the logarithm of Mastoparan X concentration to determine EC50 and Emax values.

-

Fluorescence spectroscopy can be used to monitor conformational changes in G-proteins upon activation by Mastoparan X.[15][16] This can be achieved by tracking changes in the intrinsic tryptophan fluorescence of the Gα subunit or by using environmentally sensitive fluorescent probes attached to the protein.

-

Objective: To observe real-time kinetics of G-protein conformational changes induced by Mastoparan X.

-

Materials:

-

Purified G-protein with intrinsic tryptophans (or fluorescently labeled G-protein).

-

Spectrofluorometer with temperature control.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM MgCl₂.

-

Mastoparan X, GDP, and GTPγS stock solutions.

-

-

Protocol:

-

Sample Preparation: Place purified G-protein (e.g., 100-500 nM) in a quartz cuvette with assay buffer.

-

Baseline Reading: Record the baseline fluorescence spectrum. For tryptophan fluorescence, the excitation wavelength is typically ~295 nm, and emission is scanned from 310-400 nm.

-

Peptide Addition: Inject Mastoparan X into the cuvette and immediately begin recording fluorescence intensity over time. A decrease or shift in the emission maximum can indicate conformational changes associated with GDP release.

-

Nucleotide Addition: After the signal from Mastoparan X stabilizes, inject GTPγS to observe the fluorescence change associated with nucleotide binding and subunit dissociation.

-

Data Analysis: Analyze the kinetic traces to determine the rates of conformational changes associated with each step of the activation process.

-

Conclusion

Mastoparan X is an invaluable tool for dissecting G-protein signaling pathways. By acting as a direct activator that mimics a GPCR, it allows researchers to study G-protein function in a controlled, receptor-independent manner.[1][2] Its well-defined mechanism, coupled with robust quantitative assays, provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics targeting G-protein signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of Tightly Membrane-Bound Mastoparan-X, a G-Protein-Activating Peptide, Determined by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 8. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mastoparan interacts with the carboxyl terminus of the alpha subunit of Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of nucleoside diphosphate kinase by mastoparan, a peptide isolated from wasp venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Structural insights into biased G protein-coupled receptor signaling revealed by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mastoparan X: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan X (MPX) is a cationic, amphipathic tetradecapeptide derived from the venom of the hornet Vespa xanthoptera. As a member of the mastoparan family of peptides, MPX has garnered significant interest within the scientific and pharmaceutical communities due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the structure and function of Mastoparan X, with a focus on its molecular architecture, mechanisms of action, and key biological effects. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for seminal experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this multifaceted peptide.

Molecular Structure of Mastoparan X

The structure of Mastoparan X is fundamental to its biological activity. Its primary, secondary, and resulting amphipathic characteristics are key determinants of its interactions with cellular components.

Primary Structure

Mastoparan X is a 14-amino acid peptide with the following sequence: Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2 . The C-terminus of the peptide is amidated, a common feature in many venom peptides that contributes to its stability and biological activity by neutralizing the negative charge of the carboxyl group and potentially providing an extra hydrogen bond to stabilize its helical structure.[1][2]

Secondary Structure

In aqueous solutions, Mastoparan X typically exists in a random coil conformation. However, upon interaction with membrane-mimicking environments, such as phospholipid vesicles or trifluoroethanol (TFE), it undergoes a conformational change to form a well-defined α-helix.[1][3] This α-helical structure is crucial for its biological functions. The helical conformation spans from residue Trp3 to Leu14.[4]

Amphipathic Nature

The α-helical conformation of Mastoparan X results in an amphipathic structure, where the hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix.[3][5] The hydrophobic face is composed of residues such as Ile, Trp, Ala, Met, and Leu, while the hydrophilic face contains the positively charged lysine (Lys) residues.[3] This spatial arrangement is critical for its interaction with and disruption of biological membranes.

Mechanism of Action

Mastoparan X exerts its biological effects through two primary mechanisms: direct interaction with and disruption of cell membranes, and the modulation of intracellular signaling pathways through the activation of G-proteins.

Membrane Interaction and Disruption

The initial step in the action of Mastoparan X is its electrostatic interaction with the negatively charged components of cell membranes, such as phospholipids.[6] This is followed by the insertion of the peptide into the lipid bilayer, a process driven by its amphipathic nature. The precise mechanism of membrane disruption is thought to be dependent on the lipid composition of the target membrane.

-

Carpet Model: In zwitterionic membranes, the peptide is proposed to lie parallel to the membrane surface, disrupting the lipid packing and leading to membrane thinning and destabilization.[5]

-

Pore Formation Model: In anionic membranes, which are characteristic of bacteria, the peptide is suggested to insert perpendicularly into the membrane, oligomerizing to form pores that lead to the leakage of cellular contents and ultimately cell death.[5]

Experimental Workflow: Membrane Permeabilization Assay

The following diagram illustrates a typical workflow for assessing the membrane permeabilization activity of Mastoparan X.

Caption: Workflow for assessing Mastoparan X's membrane permeabilization.

G-Protein Activation

Mastoparan X can directly activate heterotrimeric G-proteins, mimicking the function of G-protein coupled receptors (GPCRs).[7][8] It is believed that the amphipathic α-helical structure of Mastoparan X resembles the intracellular loops of activated GPCRs, allowing it to bind to and activate the Gα subunit.[8] This activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and initiating downstream signaling cascades. This can result in the activation of enzymes such as phospholipase C, leading to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate various cellular processes.

Signaling Pathway: Mastoparan X-induced G-protein Activation

The diagram below outlines the signaling cascade initiated by Mastoparan X through the activation of G-proteins.

Caption: Mastoparan X directly activates G-proteins, initiating downstream signaling.

Biological Functions

The dual mechanisms of action of Mastoparan X give rise to a broad spectrum of biological activities, including antimicrobial, hemolytic, and immunomodulatory effects.

Antimicrobial Activity

Mastoparan X exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[6][9] Its ability to disrupt bacterial membranes makes it an attractive candidate for the development of new antibiotics, particularly against multi-drug resistant strains.

Table 1: Antimicrobial Activity of Mastoparan X

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 3.75 | [9] |

| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 32 | [10] |

| Escherichia coli ATCC 25922 | - | [6] |

| Pseudomonas aeruginosa 7A (multidrug-resistant) | 120 | [9] |

| Candida albicans ATCC 2002 | 15 | [9] |

| Escherichia coli O157:H7 | 16-32 | [11] |

| Enterococcus faecalis LS-101 | 3.3 | [9] |

| Bacillus subtilis PCI 219 | 3.3 | [9] |

| Shigella flexneri EW-10 | 6.25 | [9] |

| Shigella sonnei EW-33 | 6.25 | [9] |

Hemolytic Activity

A significant consideration for the therapeutic use of Mastoparan X is its hemolytic activity, the ability to lyse red blood cells.[1][12] This is a consequence of its membrane-disrupting properties and represents a major hurdle in its development as a systemic drug. Research is ongoing to engineer analogs of Mastoparan X with reduced hemolytic activity while retaining potent antimicrobial effects.

Table 2: Hemolytic Activity of Mastoparan Peptides

| Peptide | EC50 (µM) on Human Red Blood Cells | Hemolytic Activity Level | Reference |

| Mastoparan-C | 30.2 ± 1.3 | Strong | [13] |

| Agelaia-MPI | 3.7 ± 0.14 | Strong | [13] |

| PMM2 | 42.6 ± 2.5 | Strong | [13] |

| EpVP2b | 34.1 ± 3.5 | Strong | [13] |

| Polybia-MPI | 176.6 ± 7.0 | Modest | [13] |

| Mastoparan-II | 134.6 ± 1.2 | Modest | [13] |

| Eumenitin-F | 157.1 ± 2.6 | Modest | [13] |

| Parapolybia-MP | ≥ 400 | Low | [14] |

| Mastoparan-like peptide 12b | ≥ 400 | Low | [14] |

| Dominulin A | ≥ 400 | Low | [14] |

| Dominulin B | ≥ 400 | Low | [14] |

Immunomodulatory Effects

Mastoparan X has been shown to modulate the immune response. It can suppress the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6] This anti-inflammatory activity is mediated, at least in part, by the inhibition of the MAPK and NF-κB signaling pathways.[6][8]

Signaling Pathway: Immunomodulatory Effects of Mastoparan X

This diagram illustrates how Mastoparan X can modulate inflammatory signaling pathways.

Caption: Mastoparan X can inhibit TLR4-mediated inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of Mastoparan X.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of Mastoparan X in different solvent environments.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of Mastoparan X in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The peptide concentration should be accurately determined, typically in the range of 30-70 µM.[15]

-

For membrane-mimicking conditions, prepare small unilamellar vesicles (SUVs) of lipids such as DMPC/DMPG (3:1 molar ratio) by sonication of a lipid film dispersed in buffer.[15]

-

Alternatively, prepare solutions of Mastoparan X in varying concentrations of trifluoroethanol (TFE) in buffer.

-

-

Instrument Setup:

-

Data Acquisition:

-

Record a baseline spectrum of the buffer or SUV solution without the peptide.

-

Record the CD spectrum of the Mastoparan X sample from 185 nm to 260 nm at 0.1 nm intervals.[15]

-

Acquire multiple scans (e.g., 3) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (mdeg) to mean residue ellipticity (MRE) using the following formula: MRE = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.

-

Analyze the MRE spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software such as CONTIN-LL.[15]

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Mastoparan X that inhibits the visible growth of a specific bacterium. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][17][18]

Protocol:

-

Preparation of Materials:

-

Prepare a stock solution of Mastoparan X in a suitable solvent (e.g., sterile water or DMSO).

-

Use a 96-well microtiter plate.

-

Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Use appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

-

Assay Procedure:

-

Dispense 50 µL of sterile broth into all wells of the microtiter plate.

-

Add 50 µL of the Mastoparan X stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Add 50 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no peptide) and a negative control (broth only).

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of Mastoparan X at which there is no visible growth of bacteria.

-

GTPγS Binding Assay for G-Protein Activation

Objective: To measure the activation of G-proteins by Mastoparan X by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[19][20]

Protocol:

-

Preparation of Membranes:

-

Prepare cell membranes from a cell line expressing the G-protein of interest (e.g., Sf9 cells expressing recombinant G-proteins).

-

Homogenize the cells in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Resuspend the membrane pellet in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 1 mM EDTA).

-

-

Binding Assay:

-

In a microfuge tube or 96-well plate, combine the cell membranes, various concentrations of Mastoparan X, and GDP (to ensure all G-proteins are in the inactive state).

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound from the free [35S]GTPγS.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Non-specific binding is determined in the presence of a large excess of unlabeled GTPγS.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Conclusion and Future Directions

Mastoparan X is a peptide with a remarkable array of biological activities stemming from its well-defined amphipathic α-helical structure. Its potent antimicrobial properties position it as a promising lead compound for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. However, its inherent hemolytic activity remains a significant challenge for systemic applications. Future research will likely focus on the rational design of Mastoparan X analogs with improved therapeutic indices, enhancing antimicrobial potency while minimizing cytotoxicity. Furthermore, a deeper understanding of its immunomodulatory functions could open up new avenues for its use in inflammatory and autoimmune diseases. The detailed structural and functional information, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing wasp venom peptide.

References

- 1. mdpi.com [mdpi.com]

- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orientation and effects of mastoparan X on phospholipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antimicrobial Peptide Mastoparan X Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mastoparan, a G protein agonist peptide, differentially modulates TLR4- and TLR2-mediated signaling in human endothelial cells and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 10. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 17. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of Mastoparan X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan X (MPX), a cationic, amphipathic tetradecapeptide from the venom of the wasp Vespa xanthoptera, has garnered significant scientific interest due to its potent and diverse biological activities. With the chemical structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2, MPX exhibits broad-spectrum antimicrobial, anticancer, and immunomodulatory properties.[1] Its primary mechanism of action involves interaction with and disruption of cellular membranes, as well as modulation of key signaling pathways, including G-protein coupled receptor (GPCR) signaling. This technical guide provides a comprehensive overview of the biological activities of Mastoparan X, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing relevant cellular pathways and workflows.

Mechanism of Action

The biological activities of Mastoparan X are primarily attributed to its amphipathic α-helical structure, which facilitates its interaction with biological membranes.[2] The peptide's net positive charge of +4, conferred by its three lysine residues, promotes electrostatic interactions with negatively charged components of cell membranes, such as the phosphate groups of phospholipids.[3][4]

1.1. Membrane Disruption:

Upon binding to the cell surface, Mastoparan X inserts into the lipid bilayer, leading to membrane perturbation and the formation of pores or defects.[4][5] This disruption of membrane integrity results in the leakage of intracellular contents and ultimately, cell lysis.[4][6] This membranolytic activity is a key mechanism behind its antimicrobial and anticancer effects.[6] Studies have shown that MPX can cause significant morphological changes in bacterial cells and induce the release of intracellular components.[7][8]

1.2. G-Protein Activation:

Mastoparan X is a potent activator of G-proteins, specifically the Gα subunit of GPCRs.[5][9] It is thought to mimic the structure of activated GPCRs, thereby stimulating the exchange of GDP for GTP on the Gα subunit.[1] This leads to the dissociation of the G-protein heterotrimer and the activation of downstream effector enzymes, such as phospholipase C (PLC).[1][9][10] The activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.[1] This signaling cascade is central to its ability to induce mast cell degranulation and histamine release.[1]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the antimicrobial, anticancer, and hemolytic activities of Mastoparan X from various studies.

Table 1: Antimicrobial Activity of Mastoparan X

| Microorganism | Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Staphylococcus aureus (Methicillin-resistant) | USA300 | 32 | 64 | [7][8][11] |

| Staphylococcus aureus | ATCC 25923 | - | - | [7][8] |

| Escherichia coli | ATCC 25922 | - | - | [7][8] |

| Salmonella enterica serovar Typhimurium | CVCC 541 | - | - | [7][8] |

| Candida albicans | ATCC 90029 | - | - | [7][8] |

| Escherichia coli | O157:H7 (ATCC 43894) | - | - | [12] |

| Escherichia coli (clinical isolate) | 237 | 4 | 4 | [12] |

| Escherichia coli (clinical isolate) | 232 | 8 | 8 | [12] |

Table 2: Anticancer Activity of Mastoparan X

| Cell Line | Cancer Type | IC50 (μM) | IC50 (μg/mL) | Reference |

| Jurkat | T-cell leukemia | ~8-9.2 | - | [6][13] |

| Myeloma | Myeloma | ~11 | - | [6][13] |

| Breast Cancer | Breast Cancer | ~20-24 | - | [6][13] |

| A549 | Lung Cancer | - | 34.3 ± 1.6 | [14][15] |

| A549 (MAS-FLV-NC) | Lung Cancer | - | 18.6 ± 0.9 | [14][15] |

| HL60 | Leukemia | Cytotoxic | - | [16] |

Table 3: Cytotoxicity and Hemolytic Activity of Mastoparan X

| Cell Type | Assay | Concentration | Effect | Reference |

| IPEC-J2 cells | CCK-8 | 2–512 μg/mL | No significant cytotoxicity | [3] |

| IPEC-J2 cells | LDH release | 2–512 μg/mL | No significant increase in LDH release | [3] |

| rBMSC cells | CCK-8 | 8–512 μg/mL | - | [7] |

| Human erythrocytes | Hemolysis | - | Substantial hemolytic activity | [2] |

| Human PBMCs | MTT | - | IC50 = 48 μM | [6][13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activity of Mastoparan X.

3.1. Antimicrobial Susceptibility Testing

-

Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][12]

-

Procedure:

-

Logarithmic-phase bacterial cultures are adjusted to a concentration of 5 × 10^6 CFU/mL in Mueller-Hinton broth (MHB).[7][8]

-

Mastoparan X is serially diluted (e.g., 1–256 μg/mL) in MHB within 96-well plates.[7][8]

-

The bacterial suspension is added to the wells containing the diluted peptide.

-

Plates are incubated at 37°C for 18-24 hours.[12]

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[12]

-

To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells showing no growth are subcultured on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[12]

-

3.2. Cytotoxicity Assays

-

3.2.1. MTT Assay:

-

Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of Mastoparan X for a specified duration (e.g., 24 hours).[6]

-

MTT solution is added to each well and incubated for 2-4 hours.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).[6]

-

The absorbance is measured at a specific wavelength (e.g., 490 nm or 550 nm) using a microplate reader.[6][17]

-

Cell viability is calculated relative to untreated control cells.

-

-

-

3.2.2. Lactate Dehydrogenase (LDH) Release Assay:

-

Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

-

Procedure:

-

Cells are treated with Mastoparan X as in the MTT assay.

-

Aliquots of the cell culture supernatant are collected.

-

The LDH activity in the supernatant is measured using a commercially available kit according to the manufacturer's instructions.[3]

-

The amount of LDH release is indicative of the level of cytotoxicity.

-

-

3.3. Hemolysis Assay

-

Principle: Measures the lytic effect of a substance on red blood cells (erythrocytes) by quantifying the release of hemoglobin.

-

Procedure:

-

A suspension of washed human red blood cells (e.g., 2.5% v/v) is prepared in a buffered saline solution (e.g., PBS).[18]

-

The red blood cell suspension is incubated with various concentrations of Mastoparan X at 37°C for a defined period (e.g., 1 hour).[18]

-

The samples are centrifuged to pellet the intact red blood cells.

-

The absorbance of the supernatant, containing the released hemoglobin, is measured at a specific wavelength (e.g., 415 nm).[18]

-

A positive control (100% hemolysis) is typically achieved by treating the red blood cells with a detergent like Triton X-100.[18]

-

The percentage of hemolysis is calculated relative to the positive control.

-

Signaling Pathways and Experimental Workflows

4.1. Mastoparan X-Induced Mast Cell Degranulation

Mastoparan X triggers mast cell degranulation through the activation of G-proteins, leading to a signaling cascade that results in the release of histamine and other inflammatory mediators.[1][19]

Caption: Mastoparan X signaling pathway in mast cells.

4.2. Experimental Workflow for Antimicrobial Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of Mastoparan X.

Caption: Workflow for MIC and MBC determination.

4.3. Proposed Mechanism of Mastoparan X on Bacterial Cells

Mastoparan X exerts its bactericidal effects through a multi-step process involving membrane interaction, disruption, and subsequent cellular damage.

Caption: Mechanism of Mastoparan X bactericidal action.

Conclusion

Mastoparan X is a multifunctional peptide with significant therapeutic potential. Its ability to disrupt microbial and cancer cell membranes, coupled with its immunomodulatory effects through G-protein activation, makes it a compelling candidate for the development of novel anti-infective and anticancer agents. However, its hemolytic activity remains a significant hurdle for systemic applications.[2][17] Future research should focus on designing analogues of Mastoparan X with improved cell selectivity and reduced toxicity to normal mammalian cells, thereby enhancing its therapeutic index and paving the way for its clinical translation.

References

- 1. Mastoparan - Wikipedia [en.wikipedia.org]

- 2. Side Chain Hydrophobicity Modulates Therapeutic Activity and Membrane Selectivity of Antimicrobial Peptide Mastoparan-X | PLOS One [journals.plos.org]

- 3. The Antimicrobial Peptide Mastoparan X Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mastoparan X - LKT Labs [lktlabs.com]

- 6. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 9. abbiotec.com [abbiotec.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 17. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering [ijbs.com]

- 18. In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs [mdpi.com]

- 19. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Agonistic Effect of Mastoparan X on Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan X, a cationic, amphipathic tetradecapeptide originally isolated from the venom of the wasp Vespa xanthoptera, is a potent initiator of mast cell degranulation.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying Mastoparan X-induced mast cell activation, with a focus on the core signaling pathways. It summarizes key quantitative data, details essential experimental protocols for studying mast cell degranulation, and presents visual diagrams of the signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating mast cell biology and the effects of secretagogues.

Introduction to Mastoparan X

Mastoparan X is a member of the mastoparan family of peptides found in wasp venom.[1][3] These peptides are characterized by their α-helical structure and their ability to potently stimulate degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[3][4][5] The amino acid sequence of Mastoparan X is Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2.[2] Its biological activity is intrinsically linked to its ability to interact with and activate specific G protein-coupled receptors (GPCRs) on the mast cell surface.[6][7]

The Molecular Mechanism of Mastoparan X-Induced Mast Cell Degranulation

Mastoparan X triggers mast cell degranulation primarily through the activation of the Mas-related G protein-coupled receptor member X2 (MRGPRX2) in humans and its murine ortholog, MrgprB2.[5][8][9] This interaction initiates a well-defined signaling cascade that culminates in the release of pre-formed mediators stored in mast cell granules.

Receptor Binding and G Protein Activation

Upon binding to MRGPRX2, Mastoparan X induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[4][10] Specifically, Mastoparan X has been shown to activate both Gαq and Gαi subunits.[9][11] The activation of Gαq is a critical step in the degranulation pathway.[9][12] This process involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the βγ dimer.[4]

Downstream Signaling Cascade

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][13] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][13] This initial calcium burst is followed by a sustained influx of extracellular calcium.[13] The elevated intracellular calcium levels are a crucial trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of histamine, β-hexosaminidase, and other inflammatory mediators.[4][14]

Quantitative Data on Mastoparan-Induced Mast Cell Degranulation

The potency of mastoparans in inducing mast cell degranulation is typically quantified by their half-maximal effective concentration (EC50). While specific EC50 values for Mastoparan X can vary depending on the experimental conditions and the type of mast cell used, the following table summarizes representative data for various mastoparans.

| Peptide | Cell Type | Assay | EC50 (µM) | Reference |

| Mastoparans (general) | Rat Peritoneal Mast Cells | Histamine Release | 15 - 26 | [Čeřovský et al., 2008, as cited in 1, 5] |

| Mastoparan | Human and Murine Mast Cell Lines | β-hexosaminidase Release | Dose-dependent increase observed | [12] |

| Crabrolin | Rat Peritoneal Mast Cells | Histamine Release | ~8 | [15] |

Experimental Protocols

The following sections detail standardized protocols for investigating the effect of Mastoparan X on mast cell degranulation.

Mast Cell Culture

-

Cell Lines: Murine mast cell lines such as MC/9 and rat basophilic leukemia (RBL-2H3) cells are commonly used.[9][12][16] Human mast cell lines like LAD2 can also be employed.[8]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum, penicillin-streptomycin, and specific growth factors like IL-3 for MC/9 cells.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common and reliable method to quantify mast cell degranulation.[16][17]

-

Cell Preparation: Harvest mast cells and wash them with a buffered salt solution (e.g., Tyrode's buffer). Resuspend the cells to a final concentration of 5 x 10^5 cells/mL.[16][18]

-

Stimulation: Aliquot 100 µL of the cell suspension into each well of a 96-well plate. Add 100 µL of Mastoparan X at various concentrations (in duplicate or triplicate).

-

Controls:

-

Incubation: Incubate the plate at 37°C for 30 minutes.[16]

-

Reaction: Centrifuge the plate to pellet the cells. Transfer 30 µL of the supernatant from each well to a new 96-well plate. Add 10 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.[16]

-

Incubation: Incubate the plate at 37°C for 30-90 minutes.[16][17]

-

Stop Reaction and Readout: Stop the reaction by adding 100 µL of a stop buffer (e.g., carbonate buffer).[16] Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated using the following formula: % Degranulation = [(Experimental Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[16]

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.[19][20]

-

Cell Preparation and Stimulation: Follow steps 1-4 as described for the β-hexosaminidase assay, using whole blood or isolated mast cells.

-

Stop Reaction: Stop the degranulation process by placing the samples on ice.[19]

-

Sample Collection: Centrifuge the samples and collect the supernatant.[19]

-

Histamine Quantification: The histamine content in the supernatant is typically measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[19][20] This involves an acylation step followed by a competitive ELISA.

-

Calculation: Similar to the β-hexosaminidase assay, the percentage of histamine release is calculated relative to the total histamine content (determined by lysing the cells) and the spontaneous release.[19]

Conclusion

Mastoparan X serves as a valuable pharmacological tool for investigating the mechanisms of mast cell activation and degranulation. Its action through the MRGPRX2 receptor and the subsequent Gαq-PLC-IP3-Ca2+ signaling pathway is a well-established paradigm for IgE-independent mast cell activation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of Mastoparan X and other potential mast cell secretagogues. A thorough understanding of these processes is crucial for the development of novel therapeutics targeting mast cell-mediated inflammatory and allergic diseases.

References

- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 2. Structure of Tightly Membrane-Bound Mastoparan-X, a G-Protein-Activating Peptide, Determined by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mastoparan - Wikipedia [en.wikipedia.org]

- 5. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mastoparan X - LKT Labs [lktlabs.com]

- 7. abbiotec.com [abbiotec.com]

- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 11. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MRGPR-mediated activation of local mast cells clears cutaneous bacterial infection and protects against reinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mastoparan - LKT Labs [lktlabs.com]

- 15. Isolation and characterization of two new peptides, mastoparan C and crabrolin, from the venom of the European hornet, Vespa crabro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. novamedline.com [novamedline.com]

- 20. neogen.com [neogen.com]

Unveiling Mastoparan X: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Immediate Release

A comprehensive technical guide detailing the discovery, origin, and multifaceted biological activities of Mastoparan X, a potent tetradecapeptide amide isolated from the venom of the Japanese hornet, Vespa xanthoptera. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of venom-derived peptides.

Executive Summary

Mastoparan X, a key component of the Vespa xanthoptera venom, has garnered significant scientific interest due to its diverse biological effects, including potent mast cell degranulation, antimicrobial activity, and direct activation of G proteins. This guide provides an in-depth overview of the initial discovery and characterization of Mastoparan X, its physicochemical properties, and the signaling pathways it modulates. Detailed experimental protocols from seminal studies are presented, alongside a quantitative summary of its biological activities, to serve as a valuable resource for future research and development.

Discovery and Origin

Mastoparan X was first isolated and identified in 1979 by Hirai and colleagues from the venom of the Japanese hornet, Vespa xanthoptera.[1][2] This discovery was part of broader research into the bioactive components of wasp venoms, which are rich sources of peptides with diverse pharmacological activities.[3][4]

Physicochemical Properties of Mastoparan X

Mastoparan X is a 14-amino acid peptide with the following primary structure: Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2 .[5] It possesses a C-terminal amidation, a common feature among many bioactive peptides that contributes to their stability and activity.[3] The peptide has a net positive charge and an amphipathic α-helical conformation, particularly when interacting with biological membranes, which is crucial for its mechanism of action.[6][7]

Experimental Protocols

Isolation and Purification of Mastoparan X (Adapted from Hirai et al., 1979)

Workflow for Mastoparan Isolation:

-

Venom Extraction: Venom sacs were dissected from captured Vespa xanthoptera hornets.

-

Homogenization and Extraction: The collected venom sacs were homogenized in a suitable buffer (e.g., phosphate-buffered saline) to extract the venom components.

-

Centrifugation: The homogenate was centrifuged to remove cellular debris, yielding a supernatant containing the crude venom extract.

-

Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular weight. Fractions were collected and assayed for mast cell degranulating activity.

-

Cation-Exchange Chromatography: Active fractions from gel filtration were pooled and further purified by cation-exchange chromatography (e.g., using a CM-Cellulose column), separating peptides based on their net positive charge.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involved reverse-phase HPLC to yield highly purified Mastoparan X.

Amino Acid Sequencing (Edman Degradation)

The amino acid sequence of the purified Mastoparan X was determined using the Edman degradation method. This technique allows for the stepwise removal and identification of amino acid residues from the N-terminus of a peptide.

Edman Degradation Workflow:

References

- 1. A new mast cell degranulating peptide homologous to mastoparan in the venom of Japanese hornet (Vespa xanthoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mastoparan interacts with the carboxyl terminus of the alpha subunit of Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastoparan X: A Technical Guide to its Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan X (MPX), a cationic and amphipathic tetradecapeptide derived from wasp venom, has emerged as a promising antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its multifaceted mechanism of action, primarily involving membrane disruption and immunomodulation, positions it as a compelling candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of Mastoparan X, detailing its antimicrobial properties, mechanism of action, cytotoxicity, and the experimental protocols used for its evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of alternative therapeutic agents. Antimicrobial peptides (AMPs), integral components of the innate immune system of numerous organisms, represent a promising avenue of research. Mastoparan X (MPX), with the amino acid sequence H-INWKGIAAMAKKLL-NH2, is a potent AMP extracted from the venom of the wasp Vespa xanthoptera.[1][2] It possesses a net positive charge of +4 and a high proportion of hydrophobic residues, characteristics that are crucial for its antimicrobial function.[3][4] This document serves as a technical resource for researchers and drug developers, consolidating the current knowledge on MPX and providing detailed methodologies for its study.

Physicochemical Properties of Mastoparan X

Mastoparan X is a 14-amino acid peptide.[5] In aqueous solutions, MPX exists in an unordered, nonhelical form.[5][6] However, upon interaction with membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or phospholipids, it folds into an α-helical structure.[5][6] This structural transition is fundamental to its biological activity.

| Property | Value | Reference |

| Amino Acid Sequence | H-INWKGIAAMAKKLL-NH2 | [3] |

| Molecular Formula | C73H126N20O15S | [7] |

| Molecular Weight | 1555.98 g/mol | [8] |

| Net Charge | +4 | [3] |

| Structure | α-helical and amphipathic | [9] |

Antimicrobial Activity of Mastoparan X

Mastoparan X exhibits potent antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | - | - | [10] |

| Escherichia coli | O157:H7 | 31.25 | - | [11] |

| Escherichia coli | (Multi-antibiotic resistant clinical isolate) | 4 - 16 | 4 - 8 | [1][12] |

| Staphylococcus aureus | ATCC 25923 | - | - | [10] |

| Staphylococcus aureus | MRSA USA300 | 32 | 64 | [10][13] |

| Salmonella enterica serovar Typhimurium | CVCC 541 | - | - | [10] |

| Candida albicans | ATCC 90029 | - | - | [10] |

| Lactococcus lactis | - | ~3.9 (2.5 µM) | - | [14] |

Mechanism of Action

The primary antimicrobial mechanism of Mastoparan X involves the disruption of bacterial cell membranes. This process is initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[3][15] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[16]

Beyond direct membrane lysis, MPX also exhibits immunomodulatory effects. It can suppress the inflammatory response induced by bacterial components like LPS by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] Furthermore, MPX has been shown to induce apoptosis in both bacterial and cancerous cells through the intrinsic mitochondrial pathway.[9][10] This involves the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspases.[9][17]

Signaling Pathways

Cytotoxicity and Therapeutic Potential

A critical aspect of developing AMPs for clinical use is their selectivity for microbial cells over host cells. Mastoparan X has demonstrated a degree of selectivity, being more toxic to cancer cells than to normal mammalian cells.[18] However, it does exhibit hemolytic activity at higher concentrations.[4]

| Cell Line | Type | IC50 (µg/mL) | Reference |

| IPEC-J2 | Porcine intestinal epithelial cells | >128 | [3] |

| rBMSCs | Rat bone marrow stromal cells | ~32 (viability reduced to 60.4%) | [10] |

| B16F10-Nex2 | Murine melanoma | ~256 (165 µM) | [17] |

| Jurkat | Human T-cell leukemia | ~119 (77 µM) | [1] |

| MCF-7 | Human breast adenocarcinoma | ~672 (432 µM) | [1] |

| A549 | Human lung carcinoma | 34.3 ± 1.6 | [16] |

| Human Erythrocytes | - | >50% lysis at high concentrations | [4][18] |

The therapeutic potential of MPX extends beyond its direct antimicrobial effects. In animal models, MPX has been shown to protect against lethal E. coli infections, reduce inflammation, and enhance the intestinal epithelial barrier.[3] It has also displayed antitumor activity in vivo.[9]

Experimental Protocols

Peptide Synthesis and Purification

Mastoparan X is typically synthesized using solid-phase peptide synthesis with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][10] The synthesized peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[3][10]

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13][19]

Protocol:

-

Prepare a twofold serial dilution of Mastoparan X in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other suitable growth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plate at 37°C for 16-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay (CCK-8 Assay)

The cytotoxicity of Mastoparan X against mammalian cells is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay.[3]

Protocol:

-

Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Mastoparan X for 24 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control.

Membrane Permeabilization Assay

The ability of Mastoparan X to permeabilize bacterial membranes can be assessed using fluorescent dyes such as propidium iodide (PI) or by measuring the release of intracellular components.[11]

Protocol (using PI):

-

Prepare a bacterial suspension in a suitable buffer.

-

Add Mastoparan X at the desired concentration.

-

Add propidium iodide, which fluoresces upon binding to intracellular nucleic acids of membrane-compromised cells.

-

Measure the increase in fluorescence over time using a fluorometer.

Conclusion

Mastoparan X is a well-characterized antimicrobial peptide with significant potential for development as a novel therapeutic agent. Its potent and broad-spectrum antimicrobial activity, coupled with its immunomodulatory and anticancer properties, make it a subject of considerable interest. While further studies are required to optimize its selectivity and in vivo efficacy, the existing data strongly support its continued investigation as a promising alternative to conventional antibiotics. This technical guide provides a solid foundation for researchers to understand and further explore the therapeutic applications of Mastoparan X.

References

- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antimicrobial Peptide Mastoparan X Protects Against Enterohemorrhagic Escherichia coli O157:H7 Infection, Inhibits Inflammation, and Enhances the Intestinal Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mastoparan - Wikipedia [en.wikipedia.org]

- 6. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mastoparan X | C73H126N20O15S | CID 5488554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mastoparan X | CAS:72093-22-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mastoparan-X peptide [novoprolabs.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

Mastoparan X and its Role in Activating Phospholipase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan X, a cationic, amphipathic tetradecapeptide from wasp venom, is a potent activator of phospholipase C (PLC). This document provides a comprehensive technical overview of the mechanisms by which Mastoparan X stimulates PLC activity, focusing on both G protein-dependent and -independent pathways. It includes a detailed summary of its structure and function, quantitative data from key studies, experimental methodologies, and visual representations of the signaling cascades involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential and cellular effects of Mastoparan X and its analogues.

Introduction to Mastoparan X

Mastoparan X is a 14-amino acid peptide toxin isolated from the venom of the wasp Vespa xanthoptera.[1] Its primary sequence is Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2.[2] In aqueous solutions, Mastoparan X exists in a random coil conformation, but upon interaction with phospholipid membranes, it adopts an amphipathic α-helical structure.[3][4] This structural transition is crucial for its biological activity, including its ability to activate G proteins and subsequently, phospholipase C.

The peptide's amphipathic nature, with a hydrophobic face and a hydrophilic face rich in basic residues, allows it to insert into the plasma membrane and interact with intracellular signaling components.[4] This interaction mimics that of an activated G protein-coupled receptor (GPCR), enabling it to directly activate heterotrimeric G proteins, particularly of the Gi/Go family.[2][5]

Mechanism of Phospholipase C Activation

Mastoparan X activates phospholipase C through at least two distinct mechanisms: a well-established G protein-dependent pathway and a more debated G protein-independent pathway.

G Protein-Dependent Pathway

The predominant mechanism of PLC activation by Mastoparan X involves its direct interaction with and activation of heterotrimeric G proteins.[2][6] By structurally resembling an activated GPCR, Mastoparan X promotes the exchange of GDP for GTP on the Gα subunit of Gi/Go proteins, leading to the dissociation of the Gα-GTP and Gβγ subunits.[6] The activated Gβγ subunits can then directly stimulate certain isoforms of phospholipase C, primarily PLC-β.

This activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][7] The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), leading to a cascade of downstream cellular responses.

G Protein-Independent Pathway

Several studies have suggested that Mastoparan X can also activate PLC through mechanisms that do not require G proteins.[1][8] One proposed mechanism involves the direct interaction of Mastoparan X with PLC isoforms.[9] Another possibility is the indirect activation of PLC through the stimulation of nucleoside diphosphate kinase (NDPK), which can locally increase GTP levels, thereby promoting G protein activation in a manner that may be less sensitive to pertussis toxin, a classical inhibitor of Gi/Go proteins.[8][10] Furthermore, in some cell types, Mastoparan has been shown to stimulate phosphoinositide-specific PLC independently of G protein activation.[1][8]

Quantitative Data

The following tables summarize quantitative data on the effects of Mastoparan and its analogues on PLC activation and related cellular responses.

Table 1: Mastoparan Analogue Potency on Deflagellation and PLC/PLD Activation in Chlamydomonas moewusii [11]

| Compound | EC50 for Deflagellation (µM) |

| Mastoparan | 2.0 |

| Mas8 | 3.0 |

| Mas7 | 3.6 |

| Mas17 | 5.8 |

Table 2: Effect of Mastoparan on GTPase Activity [12]

| Mastoparan Concentration (mM) | Increase in GTPase Activity over Basal (%) |

| 1 | 30 |

| 10 | 70 |

Basal GTPase activity was 90-120 pmol Pi/mg/min in mouse periaqueductal grey matter.

Experimental Protocols

Phospholipase C Activity Assay

This protocol is a generalized procedure based on methods described in the literature for measuring PLC activity in response to Mastoparan X.

Objective: To quantify the activity of PLC by measuring the production of inositol phosphates.

Materials:

-

myo-[3H]inositol

-

Mastoparan X solution

-

Cell lysis buffer (e.g., containing trichloroacetic acid)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Plate cells and incubate with myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pool.

-

Stimulation: Wash the cells to remove unincorporated [3H]inositol. Pre-incubate the cells in a suitable buffer (e.g., Krebs-Ringer-HEPES). Add Mastoparan X at various concentrations and incubate for the desired time points.

-

Termination and Lysis: Terminate the reaction by adding ice-cold lysis buffer (e.g., 10% trichloroacetic acid).

-

Extraction of Inositol Phosphates: Centrifuge the samples to pellet cellular debris. Collect the supernatant containing the soluble inositol phosphates.

-

Chromatographic Separation: Apply the supernatant to a Dowex AG1-X8 column. Wash the column to remove unincorporated label. Elute the different inositol phosphate species (IP1, IP2, IP3) using a stepwise gradient of ammonium formate.

-

Quantification: Add the eluted fractions to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or disintegrations per minute (DPM) per million cells or per mg of protein.

Conclusion

Mastoparan X is a powerful tool for studying G protein-mediated signaling and PLC activation. Its ability to directly activate Gi/Go proteins provides a receptor-independent method for dissecting the downstream signaling events. The existence of potential G protein-independent mechanisms of PLC activation adds another layer of complexity and warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of Mastoparan X in cellular signaling. A thorough understanding of its mechanisms of action is crucial for harnessing its potential therapeutic applications while mitigating its cytotoxic effects.

References

- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orientation and effects of mastoparan X on phospholipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mastoparan, a G protein agonist peptide, differentially modulates TLR4- and TLR2-mediated signaling in human endothelial cells and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mastoparan - Wikipedia [en.wikipedia.org]

- 7. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 9. Effects of the wasp venom peptide, mastoparan, on a phosphoinositide-specific phospholipase C purified from rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. G-receptor antagonists increased the activating effect of mastoparan on low Km GTPase of mouse PAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Rac/Cdc42 guanine nucleotide exchange factor beta1Pix enhances mastoparan-activated Gi-dependent pathway in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Mastoparan Family Peptides: From Mechanism to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan family peptides, potent toxins found in wasp venom, are cationic, amphipathic molecules with a diverse range of biological activities. Their ability to interact with cell membranes and modulate intracellular signaling pathways has made them a subject of intense research for their potential as antimicrobial, anticancer, and cell-secretagogue agents. This technical guide provides a comprehensive overview of the Mastoparan family, detailing their mechanisms of action, summarizing their biological activities with quantitative data, and providing detailed protocols for their study. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of these multifaceted peptides.

Introduction

Mastoparan peptides are typically 14 amino acid residues in length, characterized by a net positive charge and an amidated C-terminus.[1] In aqueous solutions, they generally adopt a random coil structure, but upon interacting with the hydrophobic environment of a cell membrane, they fold into an α-helical conformation.[2][3] This structural transition is crucial for their biological activity, which is primarily mediated through two distinct, yet sometimes interconnected, mechanisms: direct membrane disruption and modulation of intracellular signaling cascades.

Mechanisms of Action

Membrane Perturbation

The amphipathic nature of the Mastoparan α-helix allows it to insert into the lipid bilayer of cell membranes. This insertion can lead to the formation of pores or channels, disrupting membrane integrity and leading to cell lysis.[1] This direct membranolytic activity is the primary mechanism behind their potent antimicrobial effects against a broad spectrum of bacteria and fungi.[1][4]

Modulation of G-Protein Signaling

Mastoparan peptides can mimic activated G-protein coupled receptors (GPCRs), directly interacting with and activating heterotrimeric G-proteins.[5] This interaction stimulates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and the subsequent activation of downstream effector enzymes.[5]

One of the most well-characterized pathways involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).[5][6] This signaling cascade is responsible for many of the cell-specific responses induced by Mastoparans, such as histamine secretion from mast cells, serotonin release from platelets, and catecholamine release from chromaffin cells.[5]

Quantitative Biological Activities of Mastoparan Family Peptides

The biological activities of Mastoparan peptides vary significantly between family members. The following tables summarize the quantitative data for antimicrobial, hemolytic, and cytotoxic activities of several well-characterized Mastoparans.

Table 1: Antimicrobial Activity of Mastoparan Peptides (Minimum Inhibitory Concentration - MIC in µM)

| Peptide | S. aureus | E. coli | C. albicans | Reference(s) |

| Mastoparan-C (MP-C) | ≤16 | ≤16 | ≤16 | [7] |

| Mastoparan-L (MP-L) | 432 | >1000 | 100 | [4][7] |

| Mastoparan-B (MP-B) | 3.3 (mg/mL) | 6.25 (mg/mL) | - | [4] |

| Mastoparan-VT1 | 2.5-10 (µg/mL) | 5-40 (µg/mL) | 10-40 (µg/mL) | [4] |

| Mastoparan-AF | 32 (µg/mL) | 16 (µg/mL) | - | [8] |

| Mastoparan PDD-A | 7.5 | 11.8 | - | [4] |

Table 2: Hemolytic Activity of Mastoparan Peptides (EC50 in µM)

| Peptide | Human Red Blood Cells | Rat Red Blood Cells | Reference(s) |

| Agelaia-MPI | 3.7 ± 0.14 | - | [9] |

| Mastoparan-C | 30.2 ± 1.3 | 64.4 ± 10.7 | [9] |

| PMM2 | 42.6 ± 2.5 | - | [9] |

| EpVP2b | 34.1 ± 3.5 | - | [9] |

| Polybia-MPI | 176.6 ± 7.0 | 51.4 ± 2.2 | [9] |

| Mastoparan-II | 134.6 ± 1.2 | - | [9] |

| Mastoparan(-L) | 82.9 ± 3.8 | 242.5 ± 2.6 | [9] |

| Ropalidia-MP | 42.5 ± 1.7 | 122.2 ± 4.3 | [9] |

Table 3: Cytotoxic Activity of Mastoparan Peptides (IC50 in µM)

| Peptide | Jurkat (T-ALL) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Normal Cells (PBMC/HMEC-1) | Reference(s) |

| Mastoparan-L (amidated) | ~8-9.2 | ~20-24 | - | 48 (PBMC) | [10] |

| Mastoparan-L (carboxylated) | 77.9 | 251.25 | - | 411.5 (melan-a), 428 (HaCaT) | [4][10] |

| Mastoparan-C (MP-C) | - | 36.65 | 13.57 | >50 (HMEC-1) | [11] |

| Mastoparan (MAS) | - | - | 34.3 ± 1.6 (µg/mL) | - | [12] |

Detailed Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is used to determine the secondary structure of Mastoparan peptides in different environments.

-

Peptide Preparation: Dissolve the synthetic peptide in 10 mM ammonium acetate (NH4AC) buffer to a final concentration of 100 µM. For membrane-mimicking conditions, dissolve the peptide in 50% trifluoroethanol (TFE) (v/v in 10 mM NH4AC).[7]

-